molecular formula C18H12F3N5O B214828 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Katalognummer B214828
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: ABMVNAXEULXRCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in the treatment of various types of cancer. It is an orally available compound that specifically targets the Bruton's tyrosine kinase (BTK), a protein that is involved in the survival and proliferation of cancer cells.

Wirkmechanismus

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the survival and proliferation of B-cells, including cancerous B-cells. 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile binds to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to have potent inhibitory activity against BTK, with an IC50 value of less than 5 nM. It has also been found to have good oral bioavailability and pharmacokinetic properties in preclinical models. In terms of physiological effects, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and DNA synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is its specificity for BTK, which reduces the potential for off-target effects and toxicity. Additionally, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has shown promising efficacy in preclinical models, suggesting that it may have potential as a therapeutic agent. However, one limitation of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for the research and development of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile. One possibility is to investigate its efficacy in combination with other anticancer drugs, such as immunotherapies or targeted therapies. Another direction is to explore its potential use in other types of cancer beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, as well as its safety and tolerability in humans.

Synthesemethoden

The synthesis of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, which is achieved by reacting an amine with sodium azide in the presence of a copper catalyst. The final product is obtained through a series of purification steps, including chromatography and crystallization.

Wissenschaftliche Forschungsanwendungen

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to effectively inhibit BTK activity, leading to the suppression of cancer cell growth and survival. Furthermore, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been found to enhance the activity of other anticancer drugs, such as venetoclax and lenalidomide, suggesting that it may have potential as a combination therapy.

Eigenschaften

Produktname

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

Molekularformel

C18H12F3N5O

Molekulargewicht

371.3 g/mol

IUPAC-Name

2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15(10-22)16(27)12-3-2-4-13(9-12)18(19,20)21/h2-9,15H,1H3

InChI-Schlüssel

ABMVNAXEULXRCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.